

# Navigating ALG-000184 Pharmacokinetic Variability: A Technical Guide

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## Compound of Interest

Compound Name: ALG-000184

Cat. No.: B15564524

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South San Francisco, CA – To support researchers, scientists, and drug development professionals in their experimental endeavors with **ALG-000184**, this technical support center provides essential guidance on interpreting the pharmacokinetic (PK) data of this promising chronic hepatitis B (CHB) candidate. This resource offers troubleshooting advice and frequently asked questions to address common challenges related to PK data variability.

**ALG-000184** is the prodrug of the potent, pan-genotypic Class II capsid assembly modulator (CAM), ALG-001075.[1] Clinical studies have demonstrated that **ALG-000184** is generally well-tolerated and exhibits a dose-dependent, linear pharmacokinetic profile with low variability.[2][3] Understanding the nuances of its pharmacokinetic properties is crucial for accurate data interpretation and effective clinical development.

## Summary of ALG-000184 Pharmacokinetic Parameters

The following tables summarize the pharmacokinetic parameters of the active moiety, ALG-001075, following oral administration of **ALG-000184**. These data are compiled from Phase 1 clinical studies in both healthy volunteers and patients with chronic hepatitis B.

Table 1: Single Ascending Dose (SAD) Pharmacokinetics of ALG-001075 in Healthy Volunteers[2]

Dose of ALG-000184	Cmax (ng/mL)	Tmax (hr)	AUC (ng·hr/mL)	t <sub>1/2</sub> (hr)
40 mg	Data not available	Data not available	Data not available	Data not available
100 mg	Data not available	Data not available	Data not available	Data not available
250 mg	Data not available	Data not available	Data not available	Data not available
500 mg	Data not available	Data not available	Data not available	Data not available

Specific quantitative data from single-dose studies in healthy volunteers were not publicly available in a consolidated format. However, studies reported a desirable linear PK relationship supporting once-daily oral dosing.[2]

Table 2: Multiple Ascending Dose (MAD) Pharmacokinetics of ALG-001075 in Healthy Volunteers (7 daily doses)[3]

Dose of ALG-000184	Parameter	Geometric Mean (CV%)
150 mg	Cmax (ng/mL) - Day 1	1740 (11.5)
AUC0-24h (ng·hr/mL) - Day 1	15100 (18.4)	
Cmax (ng/mL) - Day 7	1850 (21.1)	
AUC0-24h (ng·hr/mL) - Day 7	19100 (24.6)	
250 mg	Cmax (ng/mL)	Data not available
AUC0-24h (ng·hr/mL)	Data not available	

Median Tmax was observed to be between 2 and 4 hours.[3]

Table 3: Pharmacokinetics of ALG-001075 in CHB Patients (in combination with Entecavir)[4]

Dose of ALG-000184	N	AUC0-24h (ng·hr/mL) - GeoMean (CV%)	Cmax (ng/mL) - GeoMean (CV%)
100 mg + ETV	8	12,400 (15.5)	1,590 (21.4)
300 mg + ETV	8	Data not available	Data not available

## Experimental Protocols

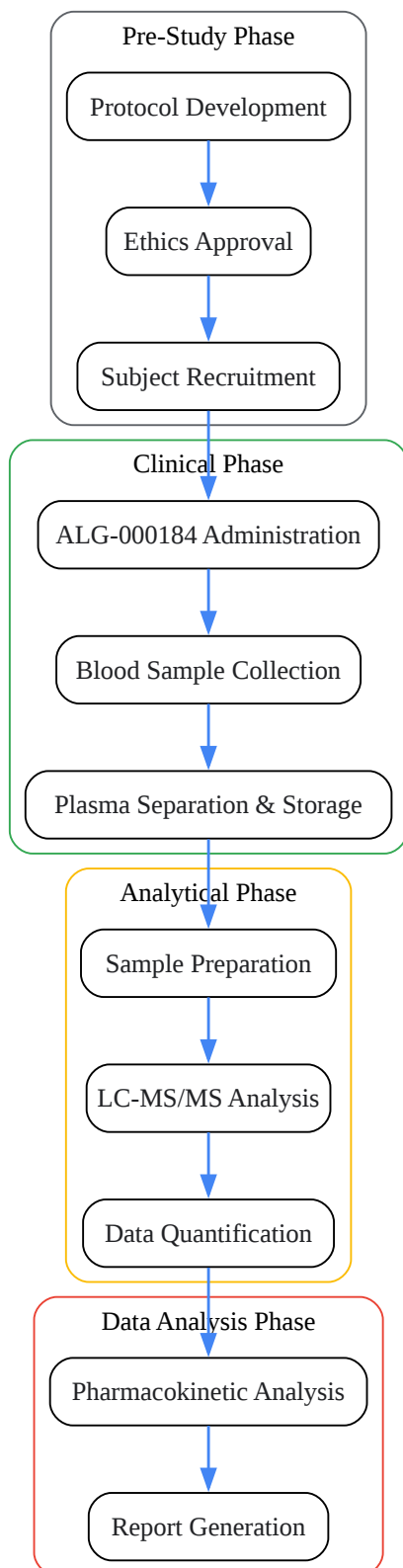
### Pharmacokinetic Sampling and Analysis

A validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method is used to quantify plasma concentrations of the active moiety, ALG-001075.[1] In clinical trials, blood samples for pharmacokinetic analysis are typically collected at pre-defined time points before and after drug administration.

#### Key Steps in the Protocol:

- **Sample Collection:** Whole blood is collected into tubes containing an appropriate anticoagulant.
- **Plasma Separation:** The blood samples are centrifuged to separate the plasma.
- **Sample Storage:** Plasma samples are stored frozen at a specified temperature (e.g., -80°C) until analysis.
- **Sample Preparation:** Prior to analysis, plasma samples are thawed and prepared, which may involve protein precipitation or other extraction techniques.
- **LC-MS/MS Analysis:** The prepared samples are injected into the LC-MS/MS system for the quantification of ALG-001075.
- **Data Analysis:** The concentration-time data are used to determine pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis with software like Phoenix WinNonlin.[2]

## Visualizing Experimental and Logical Workflows



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Pharmacokinetic Study Workflow for **ALG-000184**.

## Troubleshooting Pharmacokinetic Data Variability

High variability in pharmacokinetic data can obscure the true dose-exposure relationship of a drug. Below are common questions and troubleshooting steps for researchers encountering variability in their **ALG-000184** experiments.

### Frequently Asked Questions (FAQs)

**Q1:** We are observing higher than expected inter-subject variability in Cmax and AUC. What could be the potential causes?

**A1:** While **ALG-000184** has been reported to have low PK variability, several factors can contribute to inter-subject differences:

- **Subject-Specific Factors:** Differences in age, body weight, genetics (e.g., polymorphisms in metabolizing enzymes or transporters), and underlying health conditions can influence drug absorption, distribution, metabolism, and excretion (ADME).
- **Concomitant Medications:** Co-administration of other drugs could potentially alter the pharmacokinetics of **ALG-000184**. A drug-drug interaction study is planned to investigate the influence of cytochrome P450 inhibitors and inducers on its PK.[\[5\]](#)
- **Compliance:** In multi-dose studies, ensuring strict adherence to the dosing schedule is critical.
- **Food Effects:** While a food effect study showed no clinically meaningful differences in the PK profile of **ALG-000184** when administered with a high-fat meal, variations in diet could still contribute to minor fluctuations.[\[2\]](#)

**Q2:** Our Tmax values seem to be more variable than other PK parameters. Is this normal?

**A2:** Yes, Tmax is often the most variable pharmacokinetic parameter. It is influenced by the rate of drug absorption, which can be affected by gastric emptying time and intestinal motility. As long as the variability in exposure parameters like Cmax and AUC is within an acceptable range, a higher variability in Tmax is not usually a cause for concern.

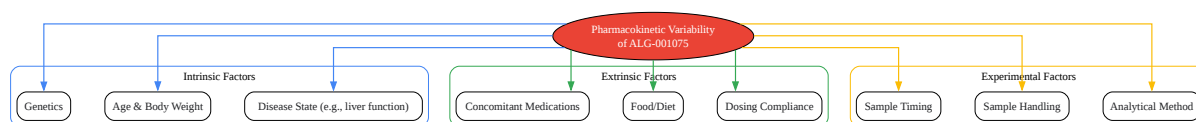
Q3: We have noticed a few outlier data points in our pharmacokinetic profiles. How should we handle these?

A3: Outliers should be investigated carefully.

- **Check for Errors:** Review sample collection times, processing steps, and analytical runs for any deviations from the protocol.
- **Subject-Specific Causes:** Investigate if the subject with the outlier data had any specific characteristics or experienced any events (e.g., vomiting, concomitant medication use) that could explain the deviation.
- **Statistical Analysis:** Pre-specify methods for handling outliers in the study protocol or statistical analysis plan. It is important to document and justify the exclusion of any data points.

Q4: How does the conversion of the prodrug **ALG-000184** to the active moiety ALG-001075 affect pharmacokinetic interpretation?

A4: **ALG-000184** is rapidly and efficiently converted to ALG-001075.[2] Therefore, pharmacokinetic assessments should focus on the concentrations of the active moiety, ALG-001075. Low plasma concentrations of the prodrug are expected.



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Factors Contributing to Pharmacokinetic Variability.

This technical support guide is intended to provide a foundational understanding of the pharmacokinetic characteristics of **ALG-000184** and to assist researchers in troubleshooting potential data variability. For more detailed information, please refer to the official publications and presentations from Aligos Therapeutics.

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